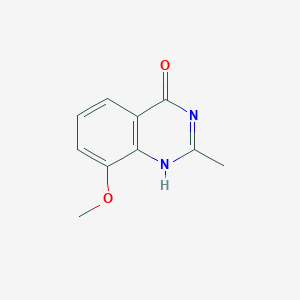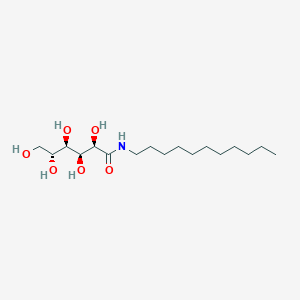
N-n-Undecylgluconamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-n-Undecylgluconamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. It is a derivative of gluconic acid and is commonly used as a surfactant and emulsifier.
Mechanism of Action
The mechanism of action of N-n-Undecylgluconamide is not fully understood. However, it is believed to exert its antimicrobial properties by disrupting the cell wall of microorganisms and inhibiting their growth.
Biochemical and Physiological Effects:
N-n-Undecylgluconamide has been found to have low toxicity and is considered safe for use in various applications. It has been shown to have no significant effects on blood pressure, heart rate, or body temperature in animal studies. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-n-Undecylgluconamide in lab experiments is its low toxicity, which makes it safe for use in various applications. However, one limitation is its limited solubility in water, which may affect its effectiveness in certain experiments.
Future Directions
There are several future directions for research on N-n-Undecylgluconamide. One direction is to further investigate its antimicrobial properties and potential use as a biopesticide. Another direction is to study its potential applications in drug delivery systems. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesis Methods
N-n-Undecylgluconamide can be synthesized by reacting gluconic acid with undecylenic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction occurs through an esterification process, which results in the formation of N-n-Undecylgluconamide.
Scientific Research Applications
N-n-Undecylgluconamide has been studied for its potential applications in various fields such as medicine, food science, and agriculture. In medicine, it has been found to have antimicrobial properties and has been used as a component in wound dressings. In food science, it has been used as an emulsifier and stabilizer in food products. In agriculture, it has been studied for its potential as a biopesticide.
properties
CAS RN |
104883-69-4 |
|---|---|
Product Name |
N-n-Undecylgluconamide |
Molecular Formula |
C17H35NO6 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-undecylhexanamide |
InChI |
InChI=1S/C17H35NO6/c1-2-3-4-5-6-7-8-9-10-11-18-17(24)16(23)15(22)14(21)13(20)12-19/h13-16,19-23H,2-12H2,1H3,(H,18,24)/t13-,14-,15+,16-/m1/s1 |
InChI Key |
SALJKOPFFFXOQN-LVQVYYBASA-N |
Isomeric SMILES |
CCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
synonyms |
N-n-undecyl-D-gluconamide N-n-undecylgluconamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



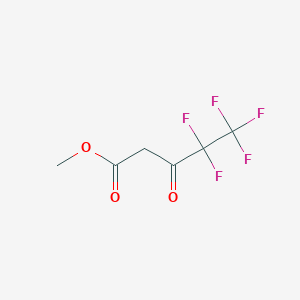


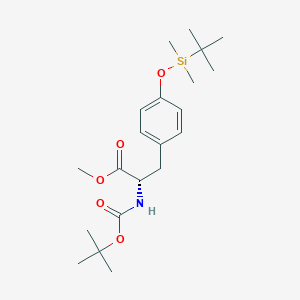


![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)
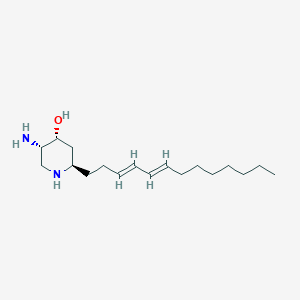
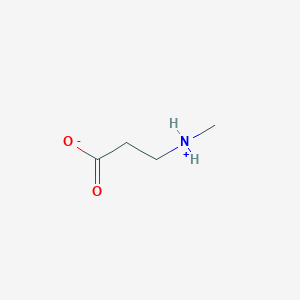

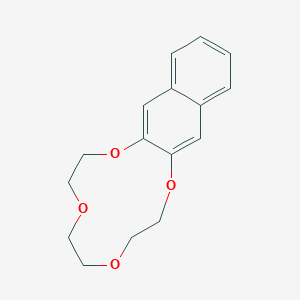
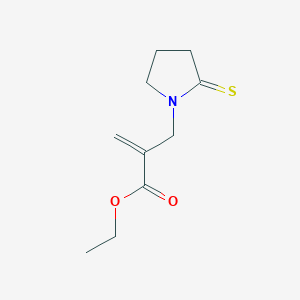
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)
